2-Acetylthiamin pyrophosphate
CAS No.: 104114-88-7
Cat. No.: VC20741078
Molecular Formula: C14H21ClN4O9P2S
Molecular Weight: 518.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104114-88-7 |
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Molecular Formula | C14H21ClN4O9P2S |
Molecular Weight | 518.8 g/mol |
IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-[hydroxy(phosphonooxy)phosphoryl]oxyacetate;chloride |
Standard InChI | InChI=1S/C14H20N4O9P2S.ClH/c1-9-12(30-8-18(9)6-11-5-16-10(2)17-14(11)15)3-4-25-13(19)7-26-29(23,24)27-28(20,21)22;/h5,8H,3-4,6-7H2,1-2H3,(H4-,15,16,17,20,21,22,23,24);1H |
Standard InChI Key | FCISWEMZFAELCQ-UHFFFAOYSA-N |
SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-] |
Canonical SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-] |
Chemical Structure and Properties
Molecular Structure
2-Acetylthiamin pyrophosphate consists of the standard TPP structure with an acetyl group attached to the C-2 position of the thiazolium ring. The parent compound, thiamin pyrophosphate, contains:
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An aromatic methylaminopyrimidine ring
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A methylthiazolium ring connected via a methylene bridge
The acetyl group in acetyl-TPP is specifically bound to the reactive C-2 carbon of the thiazolium ring, creating the high-energy intermediate that is central to its biological function .
Physical and Chemical Properties
2-Acetylthiamin pyrophosphate exhibits distinct chemical properties that are essential to its biochemical functions. Some key properties include:
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It exists as a high-energy acetyl compound capable of transferring its acetyl group to appropriate acceptors
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It shows similar chemical properties to the 2-acetyl-3,4-dimethylthiazolium ion, but with significant differences due to the presence of the pyrimidine ring in acetyl-TPP
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It can be characterized using various spectroscopic techniques including ultraviolet spectroscopy, 1H NMR, 13C NMR, and 31P NMR
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It demonstrates pH-dependent stability, remaining relatively stable in acidic conditions but undergoing rapid deacetylation at higher pH levels
Equilibrium Forms in Solution
One of the most interesting aspects of 2-acetylthiamin pyrophosphate is its behavior in aqueous solution. The compound exists as an equilibrium mixture of three distinct forms:
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Keto form - the standard acetyl-TPP structure
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Hydrate form - where water has added to the carbonyl group
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Intramolecular carbinolamine form - where an internal cyclization has occurred
Table 1: Equilibrium Forms of 2-Acetylthiamin Pyrophosphate in Solution
Form | Description | Relative Concentration Factors |
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Keto | Standard acetyl-TPP structure | Decreases with decreasing temperature; Decreases with increasing pH |
Hydrate | Water addition to carbonyl group | Increases with decreasing temperature |
Carbinolamine | Internal cyclization product | Increases with decreasing temperature |
These equilibria are strongly dependent on both temperature and pH. At lower temperatures, the hydrate and carbinolamine forms become more prevalent at the expense of the keto form. Similarly, as pH increases, the concentration of the keto form decreases .
Synthesis and Preparation
The synthesis of 2-acetylthiamin pyrophosphate is achieved through a controlled oxidation process. The primary method described in the literature involves:
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Starting with 2-(1-hydroxyethyl)thiamin pyrophosphate as the substrate
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Performing oxidation using aqueous chromic acid as the oxidizing agent
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Conducting the reaction at a moderate temperature of 23°C
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Carefully controlling conditions to prevent:
This synthetic approach requires precise control of reaction conditions to prevent undesired side reactions while achieving successful oxidation of the precursor compound. The careful balance needed during synthesis reflects the reactive nature of the compound and its tendency to undergo various transformations in different environments .
Biochemical Role and Significance
Role in Enzymatic Reactions
2-Acetylthiamin pyrophosphate plays a crucial role in several enzymatic pathways, particularly those involving ThDP-dependent enzymes that catalyze the oxidative decarboxylation of 2-keto acids. These enzymes are vital components of cellular carbon metabolism .
In the context of pyruvate metabolism, acetyl-TPP serves as an intermediate in the reaction pathway. The process typically involves:
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Decarboxylation of pyruvate catalyzed by pyruvic carboxylase (also called E1)
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Formation of an "aldehyde-TPP" intermediate
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Oxidation of this intermediate to form 2-acetylthiamin pyrophosphate
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Transfer of the acetyl group to an appropriate acceptor, such as dihydrolipoyl-E2
This mechanism is particularly significant in the pyruvate dehydrogenase complex (PDHc), which catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, connecting glycolysis to the citric acid cycle .
Acyl Transfer Capabilities
A defining characteristic of 2-acetylthiamin pyrophosphate is its ability to function as an acyl transfer agent. This capability is central to its role in metabolic pathways. The high-energy acetyl group can be transferred to various acceptor molecules:
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In enzymatic systems, the acetyl group is typically transferred to dihydrolipoyl-E2 in the pyruvate dehydrogenase complex
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In non-enzymatic environments, the acetyl group can be transferred to nucleophiles such as hydroxylamine and 2-mercaptoethanol
The ability of acetyl-TPP to participate in acyl transfer reactions makes it a crucial intermediate in the conversion of pyruvate to acetyl-CoA, which is essential for energy metabolism and biosynthetic processes .
Reactivity with Various Nucleophiles
2-Acetylthiamin pyrophosphate demonstrates varied reactivity with different nucleophiles, which has been systematically studied to understand its biochemical behavior. These reactions are important for characterizing the compound and understanding its role in enzymatic processes.
Table 2: Reactivity of 2-Acetylthiamin Pyrophosphate with Different Nucleophiles
Nucleophile | Reaction Conditions | Product | Efficiency |
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Water | Higher pH | Acetate and TPP | Rapid deacetylation |
Hydroxylamine (1.0 M) | pH 5.5-6.5 | Acetohydroxamic acid | Efficient trapping |
2-Mercaptoethanol (1.0 M) | pH 4.0-5.0 | Thioester | Much smaller extent |
Dihydrolipoic acid (0.5 M) | pH 5.0 | Acyl transfer product | Not observed to significant extent in water |
Phosphate dianion (1.0 M) | pH 7.0 | Phosphate ester | Not observed to significant extent in water |
The reactivity pattern reveals that acetyl-TPP is most stable in acidic conditions but readily reacts with various nucleophiles depending on the pH and environment. The efficient reaction with hydroxylamine is particularly noteworthy and can be used as a method to trap and identify the acetyl moiety in solution .
Comparisons with Related Compounds
2-Acetylthiamin pyrophosphate shares structural similarities with other thiamine derivatives but possesses distinct chemical properties due to its unique acetyl modification. Comparing acetyl-TPP with related compounds provides insights into its specific biochemical functions.
While acetyl-TPP has chemical properties similar to the 2-acetyl-3,4-dimethylthiazolium ion studied by Lienhard, significant differences exist due to the presence of the pyrimidine ring in acetyl-TPP . This structural difference affects its reactivity and equilibrium behavior in solution.
In comparison to its precursor, 2-(1-hydroxyethyl)thiamin pyrophosphate (HEThDP), acetyl-TPP represents an oxidized form with enhanced acyl transfer capabilities. The conversion between these forms is a critical step in the catalytic cycle of ThDP-dependent enzymes .
The parent compound, thiamin pyrophosphate (TPP), serves as a cofactor for numerous enzymes but lacks the reactive acetyl group that makes acetyl-TPP an effective acyl transfer agent. TPP exists in all living species from bacteria to humans and is essential for various metabolic processes .
Research Methods and Analytical Techniques
The study of 2-acetylthiamin pyrophosphate has employed various analytical techniques to characterize its structure, properties, and reactivity. These methods have been crucial in understanding the biochemical significance of this compound.
Spectroscopic techniques have been particularly important in studying acetyl-TPP:
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Ultraviolet spectroscopy: Used to monitor concentration and transitions between different forms
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1H NMR spectroscopy: Provides information about the proton environments and can track the equilibria between different forms
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13C NMR spectroscopy: Gives insight into the carbon structure and bonding
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31P NMR spectroscopy: Useful for monitoring the pyrophosphate moiety
These techniques have provided evidence for the equilibrium mixture of keto, hydrate, and intramolecular carbinolamine forms in solution. The temperature and pH dependence of these equilibria have been determined using 1H NMR, demonstrating how environmental factors affect the distribution of these forms .
Additional research approaches have included:
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Infrared spectrophotometry to study the dissociation of the proton from C2 of the thiazolium ring, which is necessary for catalysis
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EPR spectroscopic studies to investigate radical intermediates in related enzymatic pathways
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Kinetic studies to examine the reactivity of acetyl-TPP with various nucleophiles
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